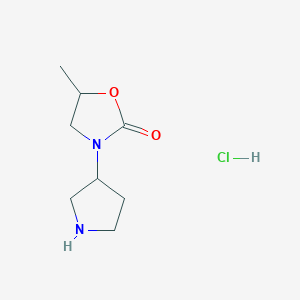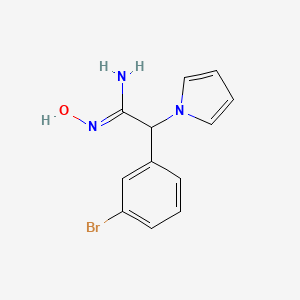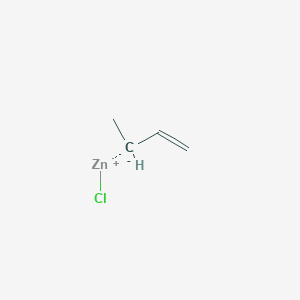
1-Methyl-2-propenylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-propenylZinc chloride is an organozinc compound that has garnered attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in various coupling reactions, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-propenylZinc chloride can be synthesized through the reaction of 1-methyl-2-propenyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc.
Industrial Production Methods: On an industrial scale, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-propenylZinc chloride undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: It is commonly used in nucleophilic substitution reactions, where it can replace halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the reaction.
Major Products Formed:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Alkanes or other reduced forms of the starting material.
Substitution: Various substituted organic compounds depending on the nature of the leaving group.
Applications De Recherche Scientifique
1-Methyl-2-propenylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Negishi coupling.
Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: It is employed in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Methyl-2-propenylZinc chloride exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various reactions, such as transmetalation, where the zinc atom is transferred to another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Methyl-2-propenylMagnesium chloride: Similar in reactivity but involves magnesium instead of zinc.
1-Methyl-2-propenylLithium: Another organometallic compound with lithium, offering different reactivity and selectivity.
1-Methyl-2-propenylCopper: Used in similar coupling reactions but with copper as the metal center.
Uniqueness: 1-Methyl-2-propenylZinc chloride is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its use in cross-coupling reactions, particularly the Negishi coupling, highlights its importance in forming carbon-carbon bonds with high precision.
Propriétés
Numéro CAS |
2305370-92-5 |
|---|---|
Formule moléculaire |
C4H7ClZn |
Poids moléculaire |
155.9 g/mol |
Nom IUPAC |
but-1-ene;chlorozinc(1+) |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NATWCQLSZKQNHC-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]C=C.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



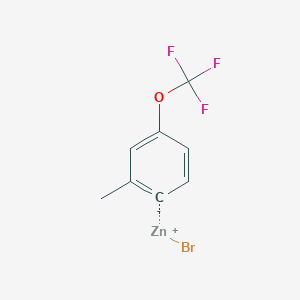
![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)

![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
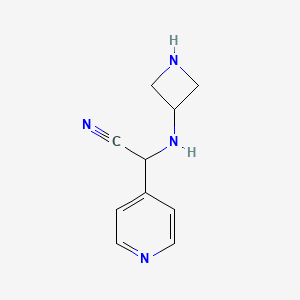
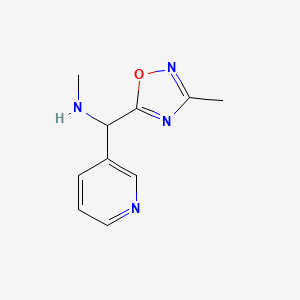

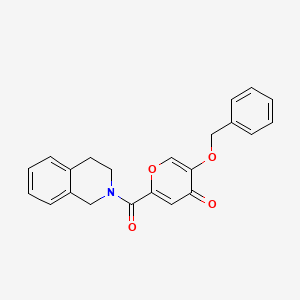
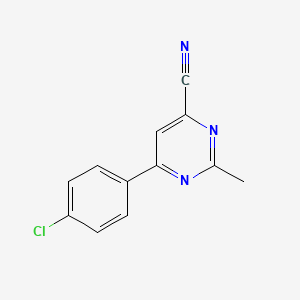
![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
